

Pilaralisib PI3K alpha beta delta gamma inhibition

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Compound Focus: Pilaralisib

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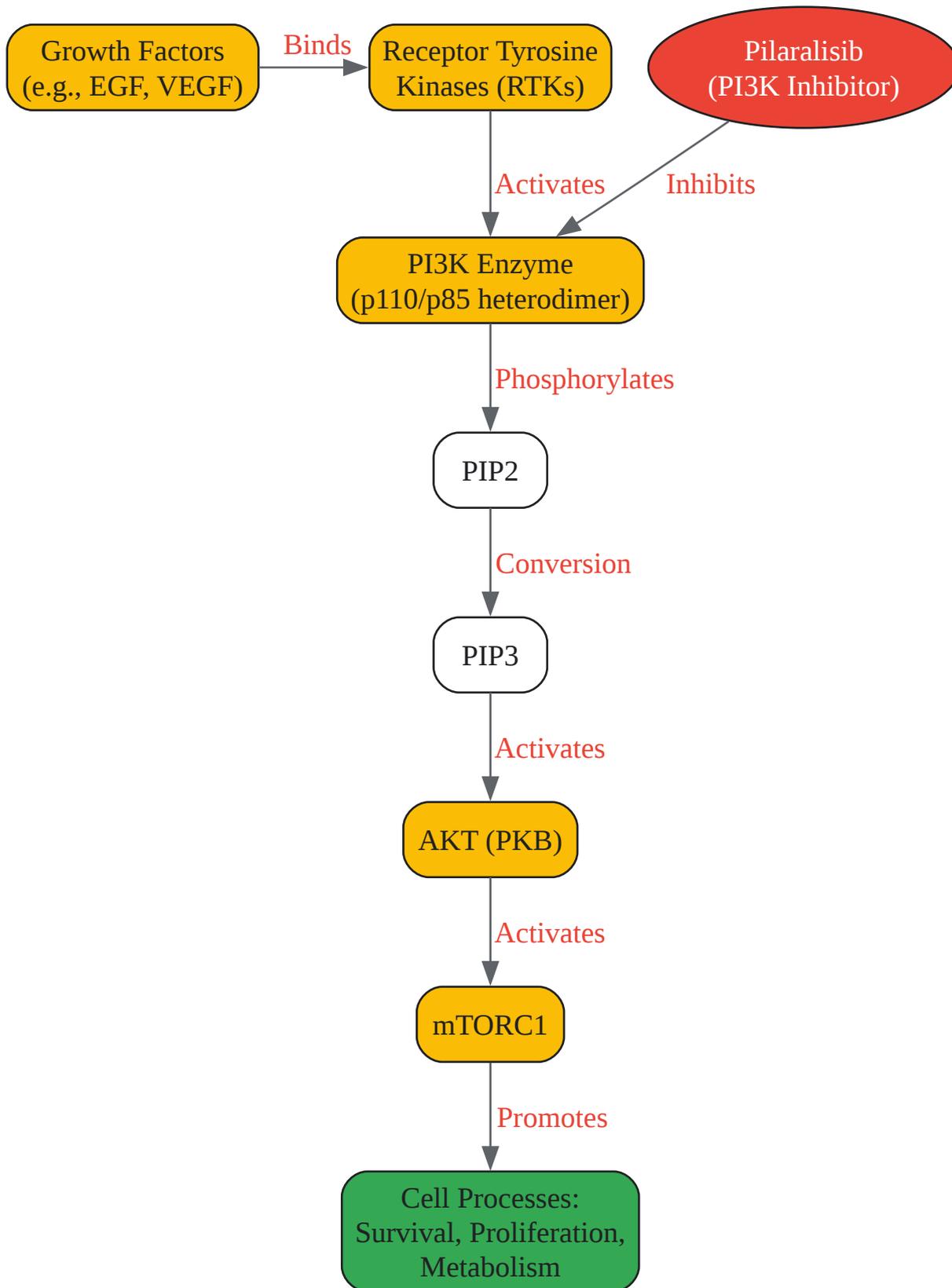
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Pilaralisib Drug Profile & Mechanism

The table below summarizes the core technical characteristics of **Pilaralisib**.

Attribute	Description
Generic Name	Pilaralisib [1]
Code Names	XL147, SAR245408 [1]
Modality	Orally available small molecule [1]
Molecular Formula	$C_{25}H_{25}ClN_6O_4S$ [1]
Mechanism of Action	Selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1]
Primary Targets	PI3K isoforms alpha , beta , delta , and VPS34 (a class III PI3K) [2] [3]
Therapeutic Status	Investigational; studied in clinical trials for various cancers (e.g., glioblastoma, breast cancer, solid tumors) [1]

Pilaralisib inhibits the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This pathway is frequently exploited by viruses and is dysregulated in many cancers [4] [5] [6]. The following diagram illustrates the signaling pathway and **Pilaralisib**'s primary site of action.



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Antiviral Application & Quantitative Data

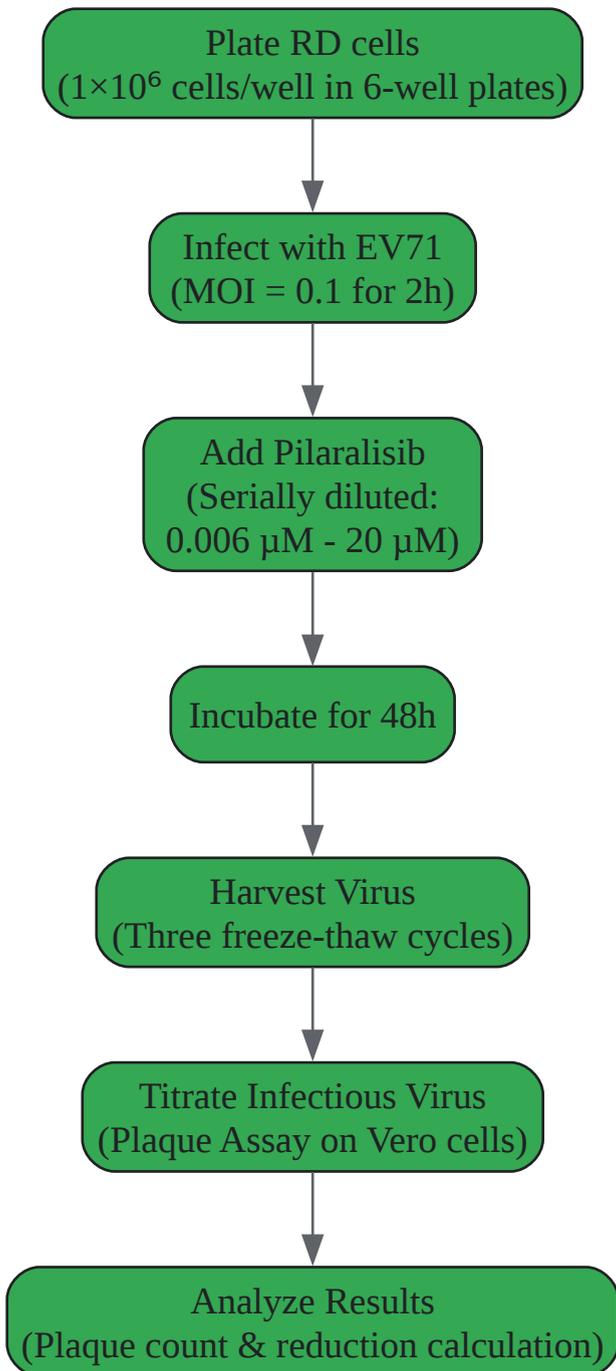
Recent research has explored repurposing **Pilaralisib** as an antiviral agent. The table below summarizes key quantitative findings from a 2025 study on its effect against Enterovirus 71 (EV71) [4] [2] [3].

Experimental Model	Key Finding	Quantitative Result
In Vivo (Mouse Model)	Reduction in EV71-induced mortality	50-80% [4] [3]
In Vitro (Cell Culture)	Half-maximal cytotoxic concentration (CC ₅₀) - measure of cellular safety	14,828 nM [2] [3]
In Vitro (Plaque Assay)	Concentrations tested for inhibition	0.006 µM to 20 µM (serial dilutions) [2] [3]

This study demonstrates that inhibiting the host PI3K/AKT pathway with **Pilaralisib** can effectively suppress viral replication, suggesting a potential host-directed therapy strategy [4]. However, the relatively low CC₅₀ indicates a suboptimal cellular safety profile, which is a known challenge for this drug class [2] [3].

Experimental Protocol: In Vitro Antiviral Assay

The following methodology details how the antiviral activity of **Pilaralisib** was evaluated in cell culture, based on the 2025 study [2] [3]. The workflow is also presented in the diagram below.



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Materials and Methods [2] [3]:

- **Cell Lines:** Human rhabdomyosarcoma (RD) cells for virus propagation and African green monkey kidney (Vero) cells for plaque assays.
- **Virus:** Enterovirus 71 (EV71) strain.
- **Compound: Pilaralisib** (XL147), procured from Selleck Chemicals.

- **Procedure:**
 - **Cell Seeding:** Plate RD cells at a density of 1×10^6 cells per well in 6-well plates and incubate until ~80% confluent.
 - **Virus Infection:** Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.
 - **Drug Treatment:** Remove the viral inoculum and add fresh medium containing serially diluted **Pilaralisib** (concentration range: 0.006 μ M to 20 μ M).
 - **Incubation:** Incubate the cells for 48 hours.
 - **Virus Harvest:** Subject the cells to three freeze-thaw cycles to release the virus.
 - **Plaque Assay:** Titrate the harvested virus on Vero cell monolayers. Overlay with DMEM containing 0.8% low melting-point agarose and 2% FBS.
 - **Staining and Analysis:** After 72 hours, fix and stain the cells with crystal violet. Count the plaques to determine the viral titer and calculate the percentage of inhibition.

The Broader PI3K Inhibitor Landscape

Pilaralisib belongs to the pan-PI3K inhibitor class. The field is rapidly evolving to address limitations of first-generation drugs, primarily focusing on improving **safety** and **specificity** [7] [5] [6].

- **Next-Generation Strategies:** Key strategies include developing **isoform-selective inhibitors** to reduce off-target effects, creating **allosteric inhibitors** for greater selectivity, and pursuing **combination therapies** to overcome resistance and improve efficacy [7] [5] [6].
- **Emerging Candidates:** Several next-generation inhibitors are in development, such as **STX-478** (an allosteric, mutant-selective PI3K α inhibitor from Scorpion Therapeutics) and **roginolisib** (a non-ATP-competitive PI3K δ inhibitor from iOnctura with a reportedly improved safety profile) [7].

Conclusion

Pilaralisib (XL147) is a well-characterized pan-PI3K inhibitor with a demonstrated role in blocking the oncogenic PI3K/AKT pathway. Emerging evidence also highlights its potential as a host-directed antiviral agent. However, its therapeutic application is constrained by a challenging cellular safety profile, a common hurdle with first-generation inhibitors. The future of targeting this pathway lies in the next generation of more selective, better-tolerated inhibitors and intelligent combination therapy strategies [7] [6].

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